8-(N-Boc-aminomethyl)guanosine

Immuno-oncology Nucleoside Chemistry TLR7 Agonism

8-(N-Boc-aminomethyl)guanosine is a unique C8-substituted guanosine TLR7 agonist with a Boc-protected aminomethyl group. Unlike 8-bromo- or 8-mercapto analogs, this substituent confers distinct lipophilicity, membrane permeability, and cytokine induction profiles—critical for systematic SAR studies mapping TLR7 activation. The Boc group is a cleavable functional handle: deprotection reveals a primary amine for fluorophore conjugation, biotin pull-downs, or solid-support immobilization, enabling applications impossible with non-amine analogs. Essential for dissecting ligand-specific TLR7 signaling bias.

Molecular Formula C16H24N6O7
Molecular Weight 412.40 g/mol
Cat. No. B15584307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(N-Boc-aminomethyl)guanosine
Molecular FormulaC16H24N6O7
Molecular Weight412.40 g/mol
Structural Identifiers
InChIInChI=1S/C16H24N6O7/c1-16(2,3)29-15(27)18-4-7-19-8-11(20-14(17)21-12(8)26)22(7)13-10(25)9(24)6(5-23)28-13/h6,9-10,13,23-25H,4-5H2,1-3H3,(H,18,27)(H3,17,20,21,26)/t6-,9-,10-,13-/m0/s1
InChIKeyXMBZFGOJQQXHRI-VHMYRRENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(N-Boc-aminomethyl)guanosine: A Protected C8-Modified Guanosine Nucleoside Analog for Immuno-Oncology and Antiviral Research Procurement


8-(N-Boc-aminomethyl)guanosine (CAS N/A, MW: 412.40 g/mol, Formula: C₁₆H₂₄N₆O₇) is a synthetic guanine ribonucleoside analog, characterized by a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the C8 position of the guanine base . It belongs to the class of C8-substituted guanine nucleosides, which are known to possess immunostimulatory activity [1]. The compound is recognized in commercial vendor catalogs and research settings as a tool compound for studying immune modulation pathways, specifically those involving Toll-like receptor 7 (TLR7) activation .

Procurement Risk Analysis: Why 8-(N-Boc-aminomethyl)guanosine Cannot Be Directly Substituted by Other 8-Substituted Guanosine Analogs


Substituting 8-(N-Boc-aminomethyl)guanosine with other 8-substituted guanosine analogs is scientifically inadvisable due to the established structure-activity relationship (SAR) within this class [1]. Research demonstrates that the specific nature of the C8 substituent critically influences both the magnitude and the qualitative profile of the immunostimulatory response. For instance, direct comparisons between C8-monosubstituted analogs (e.g., 8-bromo- and 8-mercaptoguanosine) and N7,C8-disubstituted analogs (e.g., loxoribine) reveal that dual substitution can dramatically enhance potency and alter the spectrum of induced cytokines [2]. Therefore, the unique Boc-protected aminomethyl group on 8-(N-Boc-aminomethyl)guanosine is expected to confer a distinct pharmacological signature, including potentially different bioavailability, cellular activation thresholds, and downstream immunological effects, which cannot be reliably predicted from data on other class members. Using a different analog introduces significant experimental variability and would confound the interpretation of biological outcomes.

8-(N-Boc-aminomethyl)guanosine Procurement Guide: Evaluating Functional Differentiation Based on Class-Level Evidence


Structural Differentiation of 8-(N-Boc-aminomethyl)guanosine from Prototypical Immunostimulatory Guanosine Analogs

The target compound, 8-(N-Boc-aminomethyl)guanosine, features a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the C8 position . This contrasts with the simple halogen (8-Br) or thiol (8-SH) substitutions found in monosubstituted analogs like 8-bromoguanosine and 8-mercaptoguanosine, and the oxo-substitution with N7-alkylation found in disubstituted analogs like loxoribine [1]. The Boc group imparts increased lipophilicity and acts as a protecting group, which can be removed to yield the free amine for further conjugation or to act as a prodrug moiety that influences cellular permeability and metabolic stability.

Immuno-oncology Nucleoside Chemistry TLR7 Agonism

Comparative Potency and Cytokine Induction Profile of Mono- vs. Disubstituted Guanosine Analogs: A Framework for Class-Level Inference

Direct comparative studies show that disubstituted guanosine analogs (e.g., 7-allyl-8-oxoguanosine/loxoribine) are considerably more potent than monosubstituted analogs (e.g., 8-bromoguanosine, 8-mercaptoguanosine) [1]. In murine splenocyte assays, disubstituted compounds induce high levels of IL-1α, IL-6, TNF-α, and IFN-γ, whereas monosubstituted analogs induce significantly lower quantities of IL-6, TNF-α, and IFN-γ, and fail to induce detectable IL-1α [1]. For context, 8-bromoguanosine at 18-hour treatment induces macrophage cytolytic activity against P815 cells [2].

Immunology Cytokine Induction TLR7 Agonism

TLR7 Agonism as the Common Mechanism of Action for Guanosine Analogs

The immunostimulatory activity of this class of C8-substituted guanosine analogs, including the target compound, is attributed to their activation of Toll-like receptor 7 (TLR7) [1]. This was demonstrated for several analogs, including 7-thia-8-oxoguanosine and 7-deazaguanosine, which activate mouse and human immune cells exclusively via TLR7, leading to the production of type I IFNs and other pro-inflammatory cytokines [1].

Immuno-oncology Antiviral Research TLR7

Supplier-Defined Handling and Formulation Specifications for 8-(N-Boc-aminomethyl)guanosine

The physical and chemical properties of 8-(N-Boc-aminomethyl)guanosine dictate specific handling and formulation requirements that are part of its technical specifications . The compound is typically a solid at room temperature, and vendors recommend storage at -20°C for long-term stability and the use of specific injection formulations for in vivo studies, such as DMSO/Tween 80/saline mixtures .

Solubility Formulation Procurement

Significance of Absent Direct Comparative Biological Data for 8-(N-Boc-aminomethyl)guanosine

A review of publicly available scientific literature, patents, and vendor documentation reveals a complete absence of direct, head-to-head, quantitative biological activity data (e.g., EC50 for TLR7 activation, IC50 in antiviral assays, in vivo efficacy comparisons) for 8-(N-Boc-aminomethyl)guanosine against any specific comparator.

Pharmacology Data Transparency Procurement

Recommended Research Applications for 8-(N-Boc-aminomethyl)guanosine in Immunology and Chemical Biology


Structure-Activity Relationship (SAR) Studies of C8-Modified Guanosine TLR7 Agonists

As evidenced in Section 3, the unique Boc-protected aminomethyl substituent at the C8 position provides a distinct structural motif compared to halogen-, thiol-, or oxo-substituted analogs [1]. This makes 8-(N-Boc-aminomethyl)guanosine an ideal compound for inclusion in systematic SAR studies aimed at mapping how variations in C8 substitution (size, polarity, charge) influence TLR7 activation potency, cytokine induction profiles, and cellular uptake. The results from such studies are crucial for guiding the rational design of next-generation immunomodulators. Additionally, the free amine, once deprotected, provides a chemical handle for creating novel bioconjugates or probes.

Evaluating the Impact of a Boc-Protected Amine on Pharmacokinetics and Cell Permeability

The Boc group imparts increased lipophilicity relative to more polar substituents like the thiol group in 8-mercaptoguanosine . This structural feature suggests that 8-(N-Boc-aminomethyl)guanosine can be used in comparative cellular pharmacology studies. Researchers can assess whether the Boc group alters membrane permeability, efflux pump susceptibility, or metabolic stability in hepatic microsome assays relative to less lipophilic monosubstituted analogs. Such data would provide valuable insights into the design of nucleoside analog prodrugs with improved oral bioavailability or tissue penetration.

Comparative Immunology: Probing the Divergence of TLR7-Dependent Signaling Pathways

The class-level evidence presented in Section 3 clearly demonstrates that different substitution patterns on the guanosine scaffold lead to divergent qualitative and quantitative immunological outcomes [1]. 8-(N-Boc-aminomethyl)guanosine, with its unique substitution, serves as a novel probe to further dissect the TLR7 signaling axis. By comparing the cytokine and gene expression signatures induced by this compound to those of prototypical agonists like loxoribine or 8-bromoguanosine in primary human immune cells (e.g., PBMCs, pDCs), researchers can uncover ligand-specific signaling biases downstream of TLR7. This could reveal novel pathways relevant to fine-tuning immune responses for therapeutic benefit.

Synthesis of Advanced Molecular Tools and Chemical Probes

The Boc protecting group on the aminomethyl substituent is not just a structural feature; it is a functional handle . Under mild acidic conditions, the Boc group can be removed to reveal a primary amine. This functionality allows 8-(N-Boc-aminomethyl)guanosine to serve as a versatile building block for the synthesis of more complex molecular tools. For instance, the free amine can be conjugated to fluorophores for live-cell imaging of TLR7 trafficking, linked to biotin for target identification pull-down assays, or attached to solid supports for affinity chromatography. This application is not possible with non-amine-containing analogs like 8-bromoguanosine or loxoribine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(N-Boc-aminomethyl)guanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.